molecular formula C7H8BrNO2S B1343891 (2-Bromophenyl)methanesulfonamide CAS No. 113283-03-7

(2-Bromophenyl)methanesulfonamide

Cat. No. B1343891
CAS RN: 113283-03-7
M. Wt: 250.12 g/mol
InChI Key: XOHYLTHDHSCAIA-UHFFFAOYSA-N
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Description

“(2-Bromophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 116547-91-2 . It has a molecular weight of 250.12 and its IUPAC name is N-(2-bromophenyl)methanesulfonamide .


Synthesis Analysis

The synthesis of “(2-Bromophenyl)methanesulfonamide” and its derivatives has been explored in various studies . For instance, one study demonstrated the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene to produce a new representative of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines .


Molecular Structure Analysis

The molecular structure of “(2-Bromophenyl)methanesulfonamide” consists of hydroxyl groups and bromine atoms bonded to a benzene ring . The InChI code for this compound is 1S/C7H8BrNO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “(2-Bromophenyl)methanesulfonamide” have been studied in the context of Pd-Catalyzed Intermolecular Carboetherification and Carboamination of 2,3-Dihydrofuran .


Physical And Chemical Properties Analysis

“(2-Bromophenyl)methanesulfonamide” is a solid substance with a melting point between 74-77°C . Its molecular weight is 250.12 .

Safety and Hazards

The safety data sheet for a similar compound, N-(4-Bromophenyl)methanesulfonamide, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

properties

IUPAC Name

(2-bromophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHYLTHDHSCAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622841
Record name 1-(2-Bromophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)methanesulfonamide

CAS RN

113283-03-7
Record name 1-(2-Bromophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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